Cas no 1451393-34-2 (3,4-Difluoro-5-formylphenylboronic acid)
3,4-Difluoro-5-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Difluoro-5-formylphenylboronic acid
- (3,4-Difluoro-5-formylphenyl)boronic acid
- Z1382
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- MDL: MFCD22543655
- Inchi: 1S/C7H5BF2O3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H
- InChI Key: UZXWYGACIABDHY-UHFFFAOYSA-N
- SMILES: FC1C(=CC(B(O)O)=CC=1C=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Topological Polar Surface Area: 57.5
3,4-Difluoro-5-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516095-1 g |
3,4-Difluoro-5-formylphenylboronic acid |
1451393-34-2 | 1g |
€509.50 | 2023-04-17 | ||
| abcr | AB516095-1g |
3,4-Difluoro-5-formylphenylboronic acid; . |
1451393-34-2 | 1g |
€538.60 | 2025-04-20 | ||
| Aaron | AR01NIGH-500mg |
3,4-Difluoro-5-formylphenylboronic acid |
1451393-34-2 | 95% | 500mg |
$436.00 | 2025-02-13 | |
| Aaron | AR01NIGH-1g |
3,4-Difluoro-5-formylphenylboronic acid |
1451393-34-2 | 95% | 1g |
$580.00 | 2025-02-13 | |
| abcr | AB516095-250mg |
3,4-Difluoro-5-formylphenylboronic acid; . |
1451393-34-2 | 250mg |
€295.20 | 2025-04-20 | ||
| abcr | AB516095-5g |
3,4-Difluoro-5-formylphenylboronic acid; . |
1451393-34-2 | 5g |
€1788.20 | 2025-04-20 | ||
| Ambeed | A473542-1g |
(3,4-Difluoro-5-formylphenyl)boronic acid |
1451393-34-2 | 98% | 1g |
$386.0 | 2024-04-23 |
3,4-Difluoro-5-formylphenylboronic acid Suppliers
3,4-Difluoro-5-formylphenylboronic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3,4-Difluoro-5-formylphenylboronic acid
3,4-Difluoro-5-formylphenylboronic Acid (CAS No. 1451393-34-2)
3,4-Difluoro-5-formylphenylboronic acid, also known by its CAS number 1451393-34-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a boronic acid group with a fluorinated aromatic ring. The presence of the boronic acid group makes it an ideal candidate for Suzuki-Miyaura coupling reactions, a widely used method in cross-coupling chemistry to form carbon-carbon bonds. The fluorine atoms at the 3 and 4 positions further enhance its electronic properties, making it suitable for a wide range of applications in drug discovery, material synthesis, and catalysis.
The synthesis of 3,4-difluoro-5-formylphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound by employing efficient catalysts and green chemistry principles. For instance, the use of palladium catalysts in coupling reactions has significantly improved the efficiency of forming the desired product while minimizing waste and energy consumption.
In terms of applications, 3,4-difluoro-5-formylphenylboronic acid has been extensively utilized as an intermediate in the construction of complex organic molecules. Its ability to undergo various cross-coupling reactions has made it a valuable building block in medicinal chemistry. For example, researchers have successfully incorporated this compound into the synthesis of potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders. The fluorine atoms in its structure contribute to its lipophilicity and bioavailability, which are critical properties for drug molecules.
Beyond pharmaceutical applications, this compound has also found uses in materials science. The boronic acid group enables the formation of covalent bonds with other functional groups, making it suitable for the synthesis of advanced materials such as polymers and nanoparticles. Recent studies have explored its potential in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations. These materials hold promise for applications in sensors, drug delivery systems, and adaptive optics.
The electronic properties of 3,4-difluoro-5-formylphenylboronic acid have also been leveraged in catalysis research. The fluorine atoms enhance the electron-withdrawing effects on the aromatic ring, which can influence the catalytic activity of metal complexes derived from this compound. For instance, palladium complexes incorporating this ligand have shown improved catalytic performance in alkene hydrogenation and oxidation reactions.
In conclusion, 3,4-difluoro-5-formylphenylboronic acid (CAS No. 1451393-34-2) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new methods for its synthesis and novel applications for its use, this compound is poised to play an increasingly important role in advancing modern chemistry.
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